4-(3-Methylmorpholin-4-yl)benzaldehyde
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Overview
Description
4-(3-Methylmorpholin-4-yl)benzaldehyde is an organic compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol . It is characterized by the presence of a benzaldehyde group attached to a morpholine ring, which is further substituted with a methyl group at the 3-position. This compound is used primarily in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylmorpholin-4-yl)benzaldehyde typically involves the reaction of 3-methylmorpholine with benzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation . The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for cost, efficiency, and safety.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methylmorpholin-4-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzaldehyde group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: 4-(3-Methylmorpholin-4-yl)benzoic acid.
Reduction: 4-(3-Methylmorpholin-4-yl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.
Scientific Research Applications
4-(3-Methylmorpholin-4-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Methylmorpholin-4-yl)benzaldehyde depends on its specific applicationThese reactions can be catalyzed by enzymes or occur under specific chemical conditions .
Comparison with Similar Compounds
Similar Compounds
4-(4-Morpholinyl)benzaldehyde: Similar structure but without the methyl group on the morpholine ring.
3-Methyl-4-morpholin-4-yl-benzaldehyde: Similar structure but with different substitution patterns on the benzene ring.
Uniqueness
4-(3-Methylmorpholin-4-yl)benzaldehyde is unique due to the specific substitution pattern on the morpholine ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific research applications where such structural features are required .
Properties
Molecular Formula |
C12H15NO2 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
4-(3-methylmorpholin-4-yl)benzaldehyde |
InChI |
InChI=1S/C12H15NO2/c1-10-9-15-7-6-13(10)12-4-2-11(8-14)3-5-12/h2-5,8,10H,6-7,9H2,1H3 |
InChI Key |
SBRTWKGMQNYRQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1COCCN1C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
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